molecular formula C8H2Cl4F4 B13692163 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B13692163
M. Wt: 315.9 g/mol
InChI Key: IQRYDPQBONRATP-UHFFFAOYSA-N
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Description

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and four hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through the reaction of 1,4-difluorobenzene with dichloromethyl lithium in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound involves the chlorination of 1,4-difluorobenzene using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets such as enzymes and proteins. The dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(dichloromethyl)benzene
  • 1,4-Difluorobenzene
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both dichloromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. The combination of these groups results in a compound with high thermal stability, low dielectric constant, and enhanced reactivity compared to its analogs .

Properties

Molecular Formula

C8H2Cl4F4

Molecular Weight

315.9 g/mol

IUPAC Name

1,4-bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene

InChI

InChI=1S/C8H2Cl4F4/c9-7(10)1-3(13)5(15)2(8(11)12)6(16)4(1)14/h7-8H

InChI Key

IQRYDPQBONRATP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(Cl)Cl)F)F)C(Cl)Cl

Origin of Product

United States

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